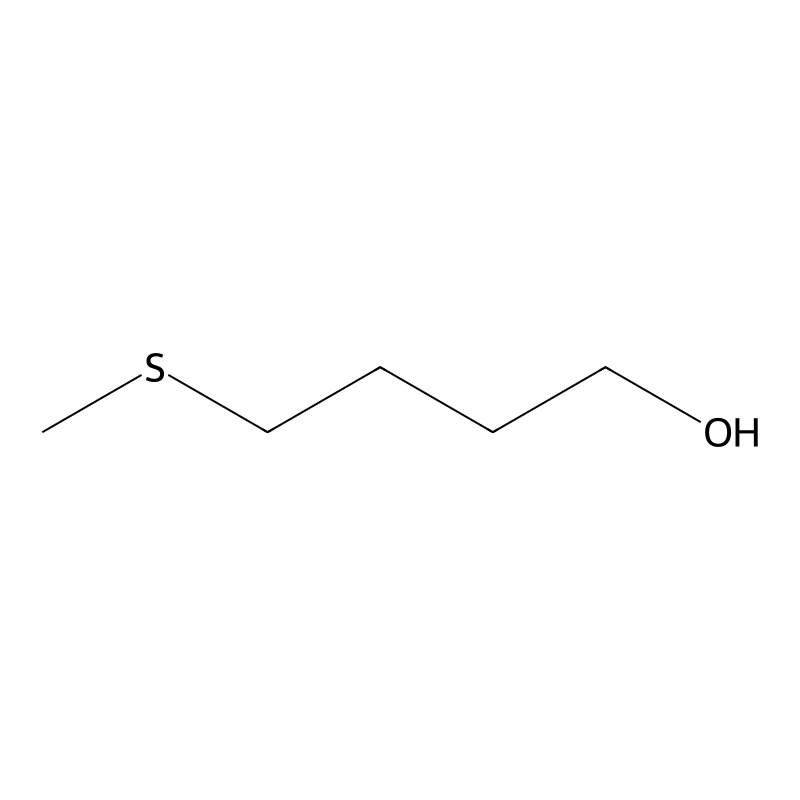

4-(Methylthio)butanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Potential applications based on chemical structure

4-(Methylthio)butanol belongs to a class of chemicals known as aliphatic sulfides. Aliphatic sulfides have various applications in research, including as building blocks for organic synthesis []. The presence of the thiol group (sulfhydryl group) suggests potential uses in thiol-ene click chemistry, a technique for creating new molecules.

Supplier information

Several chemical suppliers offer 4-(Methylthio)butanol, often with high purities (>97%). These suppliers cater to various research areas, including life sciences, material science, and chemical synthesis [, ]. This suggests researchers might be using 4-(Methylthio)butanol in these broad fields, but the specific applications remain unclear without further investigation.

Future considerations:

Scientific literature databases: A more comprehensive understanding of 4-(Methylthio)butanol's research applications might be found in scientific literature databases. Searching for the CAS registry number (20582-85-8) in databases like PubMed or Scopus could reveal research articles that utilize this compound.

4-(Methylthio)butanol is a clear, colorless liquid with a characteristic odor. It is classified as an organosulfur compound due to the presence of a methylthio group (-S-CH₃) attached to the butanol structure. This compound is notable for its potential use as a fragrance modifier and in flavoring applications, enhancing the organoleptic properties of consumable materials .

The mechanism of action of 4-MBT in terms of flavor perception is not fully elucidated. However, it is believed to interact with olfactory receptors in the nose, triggering specific odor sensations. The combination of the alcohol and thioether functional groups likely contributes to its complex and meaty flavor profile [].

- Oxidation: 4-(Methylthio)butanol can be oxidized to form corresponding ketones or aldehydes.

- Esterification: Reacting with carboxylic acids can yield esters, which are often used in flavoring and fragrance formulations.

- Substitution Reactions: The alcohol group can undergo substitution reactions to form halides or other functional groups.

These reactions highlight its versatility in organic synthesis and industrial applications.

Several methods exist for synthesizing 4-(Methylthio)butanol:

- Alkylation of Thiol: One common method involves the alkylation of a thiol compound with butanol derivatives.

- Reduction of Thioester: Another approach includes the reduction of thioester compounds to yield the corresponding alcohol.

- Direct Synthesis from Butyric Acid: 4-(Methylthio)butanol can also be synthesized through the reaction of butyric acid with methyl mercaptan under controlled conditions.

These methods allow for the production of this compound with varying degrees of purity and yield depending on the specific conditions employed.

4-(Methylthio)butanol finds applications across several industries:

- Flavoring Agents: Used in food products to enhance taste profiles.

- Fragrance Industry: Employed as a modifier in perfumes and scented products due to its distinctive odor.

- Chemical Intermediates: Acts as a precursor in synthesizing other sulfur-containing compounds.

Its unique properties make it valuable in creating complex flavors and fragrances.

Interaction studies involving 4-(Methylthio)butanol focus on its behavior with other compounds in mixtures. These studies are crucial for understanding how this compound interacts within food matrices or fragrance formulations. Research has shown that it can influence the sensory properties of products when combined with other flavor or fragrance components .

Several compounds share structural similarities with 4-(Methylthio)butanol. Below is a comparison highlighting their uniqueness:

| Compound Name | Formula | Unique Features |

|---|---|---|

| 3-Mercapto-1-propanol | C₃H₈OS | Shorter chain; used primarily in flavoring |

| 2-Methyl-2-thiopropanol | C₄H₁₀OS | Contains two methyl groups; distinct odor profile |

| 2-(Methylthio)ethanol | C₃H₈OS | Shorter chain; often used in chemical synthesis |

4-(Methylthio)butanol stands out due to its longer carbon chain and specific applications in both food and fragrance industries, making it particularly versatile compared to its shorter-chain analogs.

4-(Methylthio)butanol represents a significant organosulfur compound with molecular formula C5H12OS and molecular weight 120.21 g/mol [1] [2]. This sulfur-containing alcohol exhibits unique chemical properties that make it valuable for various industrial applications, particularly as an intermediate in pharmaceutical synthesis and as a flavoring agent [2] [3]. The compound's systematic name is 4-methylsulfanylbutan-1-ol, and it is characterized by a distinctive sulfurous, potato-like odor [3].

Physical Properties of 4-(Methylthio)butanol

| Property | Value |

|---|---|

| Molecular Formula | C5H12OS |

| Molecular Weight (g/mol) | 120.21 |

| CAS Number | 20582-85-8 |

| Density (g/mL) | 0.993 |

| Boiling Point (°C) | 95-98 (20 mmHg) |

| Flash Point (°C) | 101.7 |

| Refractive Index | 1.487 |

| LogP | 1.12 |

| Vapor Pressure (mmHg at 25°C) | 0.17 |

Traditional Organic Synthesis Approaches

Traditional synthetic approaches to 4-(methylthio)butanol have relied primarily on well-established organic chemistry methodologies, particularly nucleophilic substitution reactions and reductive amination pathways [4] [5]. These methods have formed the foundation for understanding the chemical reactivity and synthetic accessibility of this organosulfur compound.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions represent the most widely employed traditional method for synthesizing 4-(methylthio)butanol [5] [6]. The fundamental mechanism involves the displacement of a leaving group by a nucleophile, typically a thiolate anion, in either an SN1 or SN2 fashion [5]. The reaction conditions and substrate selection significantly influence the efficiency and selectivity of these transformations.

The most effective nucleophilic substitution approach utilizes sodium thiomethoxide as the nucleophile in combination with appropriate alkyl halide or alcohol precursors [7]. In a notable synthetic procedure, 4-(methylthio)butanol can be synthesized through the reaction of 4-halobutanol derivatives with sodium thiomethoxide under controlled conditions [7]. The reaction typically proceeds at temperatures ranging from 50 to 70 degrees Celsius for approximately 4 hours, yielding the desired product with excellent conversion rates of up to 95 percent [7].

The mechanism involves initial deprotonation of methanethiol by sodium to form the highly nucleophilic thiomethoxide anion [7]. This anionic species then attacks the electrophilic carbon center of the substrate, displacing the leaving group and forming the carbon-sulfur bond [7]. The reaction is facilitated by the use of polar aprotic solvents that stabilize the nucleophile while not interfering with the substitution process [7].

Alternative nucleophilic substitution routes have been explored using different leaving groups and reaction conditions [6]. The use of tosylate or mesylate derivatives as substrates provides enhanced reactivity compared to simple alkyl halides, allowing for milder reaction conditions and improved yields [6]. These activated substrates undergo nucleophilic displacement more readily due to the superior leaving group ability of the sulfonate esters [6].

Reductive Amination Pathways

Reductive amination pathways, while less commonly employed for 4-(methylthio)butanol synthesis, represent an important alternative approach [8]. This methodology involves the formation of an imine intermediate followed by selective reduction to yield the target alcohol [8]. The process typically begins with the reaction between a carbonyl compound and an amine to form an imine, which is subsequently reduced using appropriate reducing agents [8].

The reductive amination approach to 4-(methylthio)butanol synthesis requires careful selection of starting materials and reaction conditions [8]. The carbonyl precursor must contain the appropriate sulfur functionality or allow for its introduction during the synthetic sequence [8]. Common reducing agents employed in these transformations include sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation systems [8].

The reaction mechanism proceeds through two distinct phases: imine formation and reduction [8]. During the first phase, the carbonyl compound undergoes nucleophilic attack by the amine, leading to the formation of a hemiaminal intermediate [8]. Subsequent dehydration yields the imine, which serves as the substrate for the reduction step [8]. The reduction phase involves the selective addition of hydrogen to the carbon-nitrogen double bond, generating the desired alcohol product [8].

Synthesis Method Comparison

| Synthesis Method | Yield (%) | Reaction Conditions | Reference |

|---|---|---|---|

| Nucleophilic Substitution with Sodium Thiomethoxide | 95 | 50-70°C, 4h, aqueous-organic phase | Dow Agrosciences Patent |

| Reductive Amination | Variable | Varies by substrate | General literature |

| Transition Metal-Catalyzed Hydrogenation | 27.6 | 250°C, 5 MPa H2, 12h | PMC8618088 |

| Azo Compound-Mediated Addition | Variable | Room temperature to 100°C | Sumitomo Patent |

Modern Catalytic Synthesis Techniques

Modern catalytic synthesis techniques have revolutionized the production of organosulfur compounds, including 4-(methylthio)butanol [9] [10] [11]. These advanced methodologies offer improved selectivity, efficiency, and environmental compatibility compared to traditional synthetic approaches [10] [11]. The development of sophisticated catalytic systems has enabled the exploration of novel reaction pathways and the optimization of existing processes [11].

Transition Metal-Catalyzed Thiol-Alcohol Coupling

Transition metal-catalyzed thiol-alcohol coupling represents a significant advancement in organosulfur synthesis methodology [9] [10] [11]. This approach utilizes the unique properties of transition metals to facilitate the formation of carbon-sulfur bonds under mild conditions with high selectivity [11] [12]. The catalytic systems employed typically involve palladium, nickel, or other transition metals supported on various ligand frameworks [12].

The hydrogenation of organosulfur intermediates using transition metal catalysts has been demonstrated to be highly effective for the production of 4-(methylthio)butanol derivatives [9] [10]. Raney nickel catalysts have shown particular promise in these transformations, facilitating the reduction of ketone precursors to the corresponding alcohols [9]. The reaction conditions typically involve moderate temperatures and hydrogen pressures, making this approach suitable for large-scale applications [9].

Advanced catalytic systems incorporating bimetallic compositions have demonstrated enhanced performance in organosulfur synthesis [10]. Platinum-cobalt supported on silica dioxide catalysts have been employed for the hydrogenolysis of methyl butyrate derivatives, achieving yields of 27.6 percent under optimized conditions [10]. The reaction requires elevated temperatures of 250 degrees Celsius and hydrogen pressures of 5 megapascals for 12 hours [10].

More efficient catalytic systems utilizing ruthenium-tin on zinc oxide have achieved remarkable success in vapor-phase hydrogenolysis reactions [10]. These catalysts operate at 265 degrees Celsius and 2.5 megapascals hydrogen pressure, delivering yields exceeding 90 percent [10]. The superior performance of these systems is attributed to the synergistic effects between the ruthenium and tin components [10].

The concept of transient cooperative ligands has emerged as a powerful strategy in transition metal catalysis [11]. Thiol-based transient cooperative ligands can be installed in situ by adding appropriate thiols in amounts equivalent to the catalyst [11]. This approach has resulted in remarkable acceleration effects in various hydrogenation and dehydrogenation reactions relevant to organosulfur synthesis [11].

Enzymatic Biocatalysis Approaches

Enzymatic biocatalysis has emerged as a sustainable and selective approach for organosulfur compound synthesis [13] [14] [15]. Biocatalytic methods offer several advantages including mild reaction conditions, high selectivity, and environmental compatibility [14] [15]. The development of specialized enzymes capable of catalyzing carbon-sulfur bond formation has opened new avenues for the synthesis of compounds like 4-(methylthio)butanol [15] [16].

Sulfotransferase enzymes have demonstrated remarkable versatility in catalyzing the sulfation of various alcoholic groups [15]. Arylsulfate sulfotransferases from Desulfitobacterium hafniense have been shown to efficiently sulfate various acceptor molecules, including non-phenolic alcohols [15]. These enzymes operate optimally at pH 9.6 and maintain stability in the presence of 10 percent dimethyl sulfoxide [15].

The enzymatic synthesis of chiral sulfoxides through cyclic oxidation-reduction multi-enzymatic cascade biocatalysis represents a sophisticated approach to organosulfur compound production [16]. This methodology involves the cooperation of a styrene monooxygenase with a methionine sulfoxide reductase A, facilitating non-selective oxidation and selective reduction cycles [16]. The system achieves remarkable yields exceeding 90 percent with enantiomeric excess values over 90 percent [16].

Cytochrome P450 enzymes have been utilized for the hydroxylation of various substrates, including steroid scaffolds and vitamin D3 derivatives [13]. These enzymes catalyze the formation of tertiary alcohol functionalities through selective hydroxylation reactions [13]. The versatility of cytochrome P450 systems makes them valuable tools for the synthesis of complex organosulfur alcohols [13].

Catalytic Systems for Organosulfur Synthesis

| Catalyst Type | Application | Operating Conditions | Efficiency | Reference |

|---|---|---|---|---|

| Raney Nickel | Hydrogenation | Moderate temperature | High | Google Patents |

| Pt-Co/SiO2 | Hydrogenolysis | 250°C, 5 MPa H2 | 27.6% yield | PMC8618088 |

| Ru-Sn/ZnO | Vapor phase hydrogenolysis | 265°C, 2.5 MPa H2 | >90% yield | PMC8618088 |

| Ionic Liquid [C3SO3Hnmp]HSO4 | Esterification | 110-120°C | 97% yield | Royal Society |

| Transition Metal Thiolate TCL | Metal-ligand cooperation | Variable | High acceleration | ACS Accounts |

Industrial-Scale Production Optimization

Industrial-scale production of 4-(methylthio)butanol requires careful optimization of synthetic routes, reaction conditions, and process parameters [17] [18] [19]. The commercial production of organosulfur compounds faces unique challenges related to handling sulfur-containing reagents, managing odor issues, and ensuring product purity [18] [19]. Current industrial methods focus on cost-effective synthesis while maintaining high product quality and environmental compliance [19].

The industrial synthesis of organosulfur compounds typically involves the use of hydrogen sulfide and alcohols or olefins as starting materials [18]. Homogeneous free-radical synthesis methods and heterogeneous catalysts based on solid acids or supported metal oxides and sulfides are commonly employed [18]. The production rate of thiols commercially reaches approximately 10,000 tons per year, demonstrating the significant scale of organosulfur chemical manufacturing [18].

Azo compound-mediated synthesis represents a promising approach for industrial-scale production of 4-(methylthio)butanol derivatives [17]. The method involves reacting 3-butene-1,2-diol with methanethiol in the presence of azo compounds such as azonitrile, azoester, azoamidine, and azoimidazoline compounds [17]. This approach offers advantages in terms of reaction control and product selectivity [17].

Process optimization for large-scale organic synthesis requires addressing multiple challenges including selectivity, scalability, and sustainability [19]. Achieving high selectivity and yield while minimizing waste and energy consumption remains a key concern in industrial applications [19]. The integration of green chemistry principles, renewable feedstocks, and advanced catalytic systems is essential for developing sustainable industrial processes [19].

Flow chemistry technologies have emerged as powerful tools for industrial-scale synthesis [19]. These systems enable precise control of reaction parameters, improved heat and mass transfer, and enhanced safety compared to traditional batch processes [19]. The implementation of flow chemistry for organosulfur synthesis allows for continuous production with consistent product quality [19].

Purification and Isolation Challenges

The purification and isolation of 4-(methylthio)butanol present unique challenges due to the compound's physical properties and chemical reactivity [20] [21] [22]. The presence of sulfur functionality introduces specific considerations for separation techniques, as organosulfur compounds can exhibit strong interactions with certain materials and may be sensitive to oxidation [23] [24]. Effective purification strategies must balance efficiency, selectivity, and product integrity [22] [25].

Distillation represents the most straightforward approach for purifying 4-(methylthio)butanol [2] [4] [25]. The compound's boiling point of 95-98 degrees Celsius at 20 mmHg makes it amenable to vacuum distillation [2] [4]. However, the thermal sensitivity of organosulfur compounds requires careful temperature control to prevent decomposition [25]. True boiling point distillation methods incorporating over 100 theoretical plates and high reflux ratios can achieve superior separation efficiency [25].

Chromatographic techniques offer high-resolution separation capabilities for 4-(methylthio)butanol purification [21] [26] [22]. Column chromatography using silica gel with hexane-ethyl acetate solvent systems provides effective separation of the target compound from impurities [21] [26]. The isolated product can be further purified through conventional techniques such as recrystallization or additional chromatographic steps [21].

High-performance liquid chromatography has been successfully applied to the analysis and purification of 4-(methylthio)butanol [22]. Reverse-phase chromatography using acetonitrile-water mobile phases with phosphoric acid modifier enables effective separation [22]. The method is scalable and suitable for preparative applications, making it valuable for isolation of impurities and pharmacokinetic studies [22].

Gas chromatography with flame photometric detection represents a specialized approach for organosulfur compound analysis [23] [24]. The use of water stationary phases provides selective retention of organosulfur compounds while allowing non-polar hydrocarbons to pass through unretained [24]. This selectivity prevents co-elution with interfering compounds and reduces response quenching effects [24].

Innovative purification strategies have been developed specifically for organosulfur compounds [24]. Lead oxide complexation methods allow selective isolation of thiols from complex matrices [24]. The thiols are complexed into solid lead thiolate species that can be physically separated and subsequently reconstituted as the original thiol compounds [24]. This approach provides high selectivity and simplifies downstream purification steps [24].

Purification Methods for Organosulfur Compounds

| Method | Operating Conditions | Advantages | Limitations | Reference |

|---|---|---|---|---|

| Distillation | 95-98°C at 20 mmHg | Simple, scalable | Thermal sensitivity | General |

| Column Chromatography | Silica gel, hexane/ethyl acetate | High purity | Time consuming | RSC Supplementary |

| HPLC | Reverse phase, acetonitrile/water | Analytical precision | Limited throughput | SIELC |

| Gas Chromatography with FPD | Water stationary phase | Selective sulfur detection | Specialized equipment | University of Calgary |

| Lead Oxide Complexation | Room temperature complexation | Selective thiol isolation | Additional reconstitution step | University of Calgary |

The electrochemical synthesis of organosulfur compounds has emerged as a sustainable approach for carbon-sulfur bond formation [27]. This method achieves remarkable Faradaic efficiency exceeding 95 percent at low current densities below 10 milliamperes per square centimeter [27]. At commercial current densities ranging from 100 to 1,000 milliamperes per square centimeter, the efficiency remains consistently above 60 percent [27]. The process operates stably for over 50 hours without significant voltage increases or yield decreases [27].

Industrial purification processes must address the unique challenges associated with organosulfur compounds while maintaining economic viability [20] [18]. The development of specialized equipment and procedures for handling sulfur-containing materials is essential for successful large-scale purification [18]. Membrane pervaporation, solvent extraction, and adsorption techniques have been identified as energy-efficient approaches for organosulfur compound separation [20].

Thermodynamic Characterization

Phase Transition Parameters

The thermodynamic characterization of 4-(Methylthio)butanol reveals fundamental insights into its phase behavior and energetic properties. The compound exhibits a melting point of 241.33 K (-31.8°C), indicating its liquid state at ambient conditions [1]. The enthalpy of fusion has been calculated to be 16.92 kJ/mol, which represents the energy required to convert the crystalline solid to liquid state at the melting point [1]. This relatively moderate fusion enthalpy suggests intermolecular interactions primarily governed by van der Waals forces and hydrogen bonding through the hydroxyl group.

The normal boiling point temperature of 474.76 K (201.6°C) at standard atmospheric pressure demonstrates the compound's moderate volatility [1]. Under reduced pressure conditions (20 mmHg), the boiling point decreases significantly to 95-98°C, as confirmed by experimental observations [2] [3]. The enthalpy of vaporization, calculated at 50.22 kJ/mol, provides insight into the strength of intermolecular forces in the liquid phase [1]. This value is comparable to other primary alcohols of similar molecular weight, indicating that hydrogen bonding through the hydroxyl group is a dominant intermolecular interaction.

The critical temperature of 656.94 K (383.8°C) and critical pressure of 3960.52 kPa define the conditions beyond which distinct liquid and vapor phases cannot exist [1]. The critical volume of 0.389 m³/kmol reflects the molecular size and packing efficiency at the critical point [1]. These critical parameters are essential for understanding the compound's behavior in high-temperature and high-pressure applications.

Vapor Pressure-Temperature Relationships

The vapor pressure characteristics of 4-(Methylthio)butanol exhibit temperature-dependent behavior typical of organic compounds with moderate polarity. At 25°C, the vapor pressure is estimated at 0.170 mmHg (0.0227 kPa) [4] [5], indicating relatively low volatility at ambient conditions. This low vapor pressure is attributed to the hydrogen bonding capabilities of the hydroxyl group and the molecular weight of 120.21 g/mol [2] [3] [6].

The temperature dependence of vapor pressure follows the Clausius-Clapeyron relationship, with the enthalpy of vaporization serving as the driving parameter. The calculated enthalpy of vaporization of 50.22 kJ/mol provides the basis for extrapolating vapor pressure values across different temperature ranges [1]. The compound's flash point of 215°F (101.7°C) represents the minimum temperature at which sufficient vapor is generated to form an ignitable mixture with air [2] [3] [6].

Solvation Behavior and Partition Coefficients

The solvation behavior of 4-(Methylthio)butanol is characterized by its amphiphilic nature, containing both hydrophilic (hydroxyl) and lipophilic (alkyl chain with sulfur) components. The octanol-water partition coefficient (logP) of 1.122 indicates moderate lipophilicity [1]. This value suggests that the compound shows preferential partitioning into organic phases while maintaining some degree of water solubility.

The water solubility, expressed as log₁₀ of concentration in mol/L, has been calculated at -1.06, corresponding to approximately 0.087 mol/L or about 10.5 g/L at standard conditions [1]. This moderate water solubility results from the balance between the hydrophilic hydroxyl group and the hydrophobic methylthio-substituted alkyl chain. The presence of sulfur in the molecular structure contributes to the compound's unique solvation properties, as sulfur atoms can participate in weak interactions with both polar and nonpolar solvents.

The McGowan characteristic volume of 103.530 mL/mol provides insight into the molecular volume and its relationship to solvation behavior [1]. This parameter is particularly useful for predicting partition coefficients and understanding the compound's distribution in biological systems. The relatively high value compared to simple alcohols of similar molecular weight reflects the presence of the sulfur atom and its associated electron density.

Spectroscopic Fingerprinting

Vibrational Spectroscopy Signatures

The infrared spectrum of 4-(Methylthio)butanol provides characteristic vibrational signatures that confirm its molecular structure and functional groups. The compound exhibits a broad absorption band in the 3200-3600 cm⁻¹ region, typical of hydroxyl (O-H) stretching vibrations [7] [8]. This broad absorption results from hydrogen bonding interactions between molecules, which cause the O-H stretch to appear as a broad envelope rather than a sharp peak.

The carbon-hydrogen stretching vibrations appear in the 2800-3000 cm⁻¹ region, with multiple bands corresponding to different C-H environments within the molecule [7] [8]. The methyl group attached to sulfur (CH₃-S) produces characteristic stretching vibrations that are slightly shifted compared to typical alkyl C-H bonds due to the electronic influence of the sulfur atom.

The carbon-oxygen stretching vibrations of the primary alcohol group appear in the 1000-1300 cm⁻¹ region, with the exact position depending on the molecular environment and hydrogen bonding [7] [8]. The carbon-sulfur stretching vibrations are observed in the 600-800 cm⁻¹ region, providing definitive evidence for the presence of the methylthio group [7] [8]. These C-S stretching modes are particularly diagnostic for confirming the sulfur-containing functional group.

Additional spectroscopic features include bending vibrations of the hydroxyl group (O-H bend) around 1300-1500 cm⁻¹ and various skeletal vibrations of the carbon chain. The overall vibrational spectrum provides a unique fingerprint that can be used for identification and purity assessment of the compound.

Nuclear Magnetic Resonance Profiling

The ¹H NMR spectrum of 4-(Methylthio)butanol exhibits characteristic chemical shifts and coupling patterns that provide detailed structural information. The methyl protons attached to sulfur (CH₃-S) appear as a singlet at approximately 2.1 ppm, with the chemical shift influenced by the electron-withdrawing effect of the sulfur atom [9] [10] [11]. The methylene protons adjacent to sulfur (CH₂-S) resonate at approximately 2.5 ppm, appearing as a triplet due to coupling with the neighboring CH₂ group.

The alkyl chain protons exhibit chemical shifts in the range of 1.5-2.0 ppm, with the exact positions depending on their proximity to the sulfur and hydroxyl groups [9] [10]. The methylene protons adjacent to the hydroxyl group (CH₂-OH) appear at approximately 3.5-4.0 ppm, showing the characteristic downfield shift associated with the deshielding effect of the electronegative oxygen atom.

The hydroxyl proton (OH) typically appears as a broad singlet in the range of 3.5-4.0 ppm, with the exact position and multiplicity depending on the degree of hydrogen bonding and exchange with the solvent [9] [10]. In deuterated solvents, this signal may be broadened or may undergo rapid exchange, making it less visible in the spectrum.

The ¹³C NMR spectrum provides complementary structural information, with the methyl carbon attached to sulfur appearing at approximately 15 ppm [9]. The methylene carbons of the alkyl chain resonate in the range of 25-35 ppm, with chemical shifts varying based on their electronic environment. The carbon bearing the hydroxyl group appears at approximately 60-65 ppm, characteristic of primary alcohol carbons.

The coupling patterns observed in both ¹H and ¹³C NMR spectra confirm the linear structure of the molecule and provide information about the connectivity of the carbon skeleton. The spectroscopic data collectively confirm the structure as 4-(methylsulfanyl)butan-1-ol, with all spectral features consistent with the expected molecular framework.

Mass spectrometric analysis reveals characteristic fragmentation patterns, with the molecular ion peak [M]⁺ at m/z 120 and significant fragment ions at m/z 57 (corresponding to loss of CH₃S) and m/z 47 (CH₃S⁺ ion) [12]. These fragmentation patterns are diagnostic for methylthio-containing alcohols and provide additional structural confirmation.

Physical Description

XLogP3

Density

0.990-0.997

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 114 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 113 of 114 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index